Quinoline, 1,2,3,4-tetrahydro-8-((5-(isopropylamino)pentyl)amino)-6-methoxy-, diphosphate
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Overview
Description
Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that combines elements of phosphonium and quinoline derivatives, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine involves multiple steps. One common approach is the reaction of aromatic amines with diethyl malonate in the presence of a catalyst such as triethylamine . This reaction typically occurs in diphenyl ether under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which have significant biological and pharmaceutical activities .
Scientific Research Applications
Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating neurodegenerative disorders and infections.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or interfere with the replication of pathogens. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyquinoline: Known for its antimicrobial properties.
4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.
Tetrahydroisoquinoline: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness
Hydroxy-[hydroxy(oxo)phosphaniumyl]oxy-oxophosphanium;N-(6-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N’-propan-2-ylpentane-1,5-diamine is unique due to its combined phosphonium and quinoline structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
63680-73-9 |
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Molecular Formula |
C18H37N3O9P2 |
Molecular Weight |
501.4 g/mol |
IUPAC Name |
N-(5-methoxy-1,2,3,4-tetrahydroquinolin-8-yl)-N'-propan-2-ylpentane-1,5-diamine;phosphoric acid |
InChI |
InChI=1S/C18H31N3O.2H3O4P/c1-14(2)19-11-5-4-6-12-20-16-9-10-17(22-3)15-8-7-13-21-18(15)16;2*1-5(2,3)4/h9-10,14,19-21H,4-8,11-13H2,1-3H3;2*(H3,1,2,3,4) |
InChI Key |
QAJYOHVKNWTWNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCCCCCNC1=C2C(=C(C=C1)OC)CCCN2.OP(=O)(O)O.OP(=O)(O)O |
Origin of Product |
United States |
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